molecular formula C16H21NO B11012570 (2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

(2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11012570
M. Wt: 243.34 g/mol
InChI Key: NEDJKIYIOPJMPC-OWBHPGMISA-N
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Description

(2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a piperidine ring, phenyl group, and propenone moiety makes this compound unique.

This article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(Z)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-13-8-10-17(11-9-13)16(18)14(2)12-15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3/b14-12-

InChI Key

NEDJKIYIOPJMPC-OWBHPGMISA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/C

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C

solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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